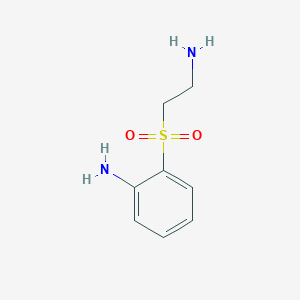
2-(2-Aminoethanesulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[(2-aminoethyl)sulfonyl]-: is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenamine, where the amino group is substituted with a 2-[(2-aminoethyl)sulfonyl] group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzenamine, 2-[(2-aminoethyl)sulfonyl]- typically begins with benzenamine and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloroethylamine hydrochloride by the amino group of benzenamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of Benzenamine, 2-[(2-aminoethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 2-[(2-aminoethyl)sulfonyl]- can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can also undergo reduction reactions, where the sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The amino group in Benzenamine, 2-[(2-aminoethyl)sulfonyl]- can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Various acylated or alkylated derivatives.
Scientific Research Applications
Chemistry:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds.
- It serves as a building block for the preparation of more complex molecules.
Biology:
- The compound is used in the study of enzyme inhibition and protein interactions.
- It is also used in the development of biochemical assays.
Medicine:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- has potential applications in drug development, particularly as an inhibitor of specific enzymes.
- It is being investigated for its therapeutic potential in various diseases.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals.
- It is also used in the manufacture of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- exerts its effects by interacting with specific enzymes and proteins.
- It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes.
- The compound binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.
Comparison with Similar Compounds
Benzenesulfonamide: Similar in structure but lacks the 2-[(2-aminoethyl)] group.
4-(2-Aminoethyl)benzenesulfonamide: Similar but with a different substitution pattern on the benzene ring.
N-(2-Aminoethyl)benzenesulfonamide: Similar but with the aminoethyl group directly attached to the sulfonamide group.
Uniqueness:
- Benzenamine, 2-[(2-aminoethyl)sulfonyl]- is unique due to the presence of both an amino group and a sulfonyl group, which allows it to participate in a wide range of chemical reactions.
- Its ability to inhibit serine proteases makes it valuable in biochemical research and drug development.
Properties
CAS No. |
76806-16-1 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(2-aminoethylsulfonyl)aniline |
InChI |
InChI=1S/C8H12N2O2S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |
InChI Key |
YJBOILFMNYDTCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)
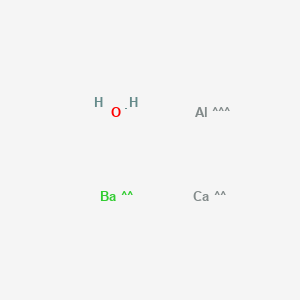
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
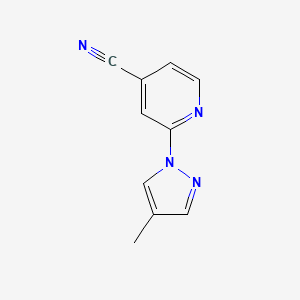
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


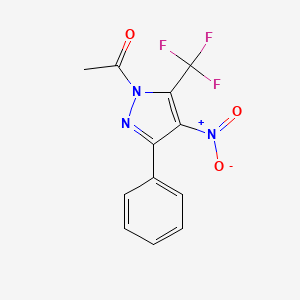

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)
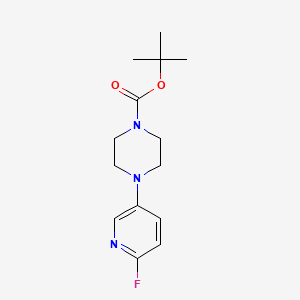
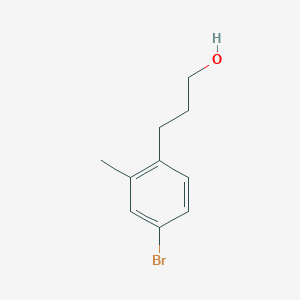
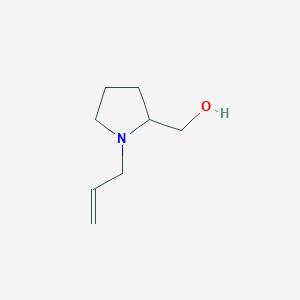
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
